molecular formula C7H6N2O B1390470 Furo[3,2-b]pyridin-7-amine CAS No. 1186310-74-6

Furo[3,2-b]pyridin-7-amine

Cat. No. B1390470
CAS RN: 1186310-74-6
M. Wt: 134.14 g/mol
InChI Key: PUTFLLAMOPARNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Furo[3,2-b]pyridin-7-amine” is a heterocyclic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridin-7-amine” consists of a furo[3,2-b]pyridine ring with an amine group attached to the 7-position . The SMILES string representation of this compound is Nc1ccnc2ccoc12 .


Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridin-7-amine” is a solid compound . It has a molecular weight of 134.14 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmacology

Furo[3,2-b]pyridin-7-amine is a compound of interest in pharmacological research due to its structural uniqueness. It serves as a building block for the synthesis of various pharmacologically active molecules. Its amine group can be a point of derivatization, leading to the creation of novel drugs with potential activity against a range of diseases .

Organic Synthesis

In organic chemistry, Furo[3,2-b]pyridin-7-amine is utilized in the synthesis of complex organic molecules. It can undergo various chemical reactions, including annulation reactions, to form benzofuro[3,2-b]pyridine derivatives, which are valuable intermediates in the synthesis of more complex organic compounds .

Material Science

This compound finds applications in material science as a heterocyclic building block. Its incorporation into polymers and other materials could potentially alter their electronic and optical properties, making them suitable for use in advanced materials and nanotechnology applications .

Analytical Chemistry

In analytical chemistry, Furo[3,2-b]pyridin-7-amine can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties allow it to serve as a calibration standard for analytical instruments, ensuring accurate measurement of other substances .

Biochemistry

Furo[3,2-b]pyridin-7-amine is relevant in biochemistry for proteomics research. It can be used to study protein interactions and functions, as well as in the development of biochemical assays that can help understand biological processes at the molecular level .

Environmental Science

The environmental impact of Furo[3,2-b]pyridin-7-amine and its derivatives is an area of ongoing research. It’s important to understand how these compounds behave in the environment, their potential toxicity, and their biodegradability to ensure they do not pose a risk to ecosystems .

Safety and Hazards

“Furo[3,2-b]pyridin-7-amine” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation .

properties

IUPAC Name

furo[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTFLLAMOPARNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674101
Record name Furo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridin-7-amine

CAS RN

1186310-74-6
Record name Furo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
Furo[3,2-b]pyridin-7-amine
Reactant of Route 3
Furo[3,2-b]pyridin-7-amine
Reactant of Route 4
Reactant of Route 4
Furo[3,2-b]pyridin-7-amine
Reactant of Route 5
Furo[3,2-b]pyridin-7-amine
Reactant of Route 6
Furo[3,2-b]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.